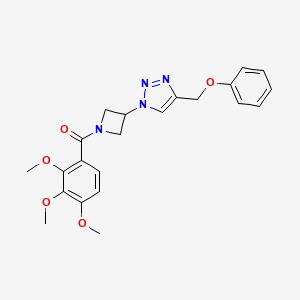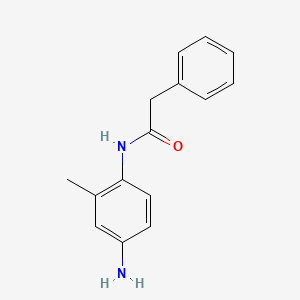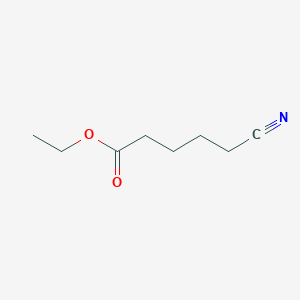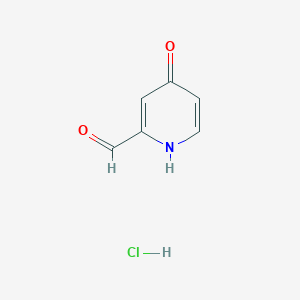![molecular formula C11H16N4O2S2 B2602397 1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole CAS No. 2034367-01-4](/img/structure/B2602397.png)
1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMAPT and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Novel Compound Synthesis and Mechanistic Studies
Unexpected Reaction Mechanisms
The study of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide revealed unexpected reaction mechanisms, involving ANRORC rearrangement and N-formylation, highlighting the complex pathways possible with pyrazole derivatives (Ledenyova et al., 2018).
Catalytic Applications
The development of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes and their application in asymmetric transfer hydrogenation of ketones demonstrates the utility of pyrazole derivatives in catalysis, offering insights into the role of such compounds in facilitating chemical reactions (Magubane et al., 2017).
Antibacterial Compound Development
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, with a focus on their application as antibacterial agents, underscores the potential medicinal chemistry applications of pyrazole and thiophene derivatives (Azab et al., 2013).
Chemical Library Generation
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to generate a structurally diverse library of compounds showcases the versatility of thiophene derivatives in the synthesis of a wide array of chemical entities (Roman, 2013).
Propriétés
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S2/c1-14(2)19(16,17)12-5-7-15-6-3-11(13-15)10-4-8-18-9-10/h3-4,6,8-9,12H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKIZWRUBPWLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)





![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)



